3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid

Overview

Description

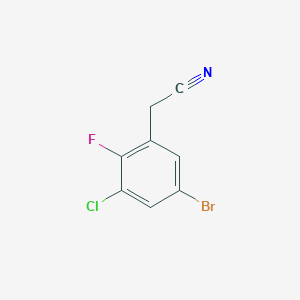

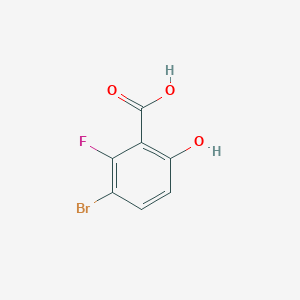

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is a compound with the molecular weight of 272.12 . It is a benzothiophene derivative, which is a class of compounds that are ubiquitous in nature .

Synthesis Analysis

Benzofuran compounds, which are structurally similar to benzothiophene compounds, can be synthesized using a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

Theoretical studies on the molecular geometry, vibrational, pharmaceutical, and electronic properties of benzothiophene derivatives have been carried out using B3LYP hybrid functional with 6-311++G (d,p) as the basis set . The stability of these compounds arises from O-H…O, C-H…O, and S-H…O hydrogen bonding interactions .Chemical Reactions Analysis

Benzothiophene derivatives can undergo Suzuki-Miyaura reactions with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Scientific Research Applications

Comprehensive Analysis of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic Acid Applications

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Benzothiophenes: Benzothiophenes are a class of organosulfur compounds that have significant applications in pharmaceutical sciences and materials chemistry. The compound can be used in the one-step synthesis of benzothiophenes through aryne reactions with alkynyl sulfides . This method allows for the creation of diverse multisubstituted benzothiophene derivatives, which can be further utilized in the development of new drugs and materials.

Pharmaceutical Research: In pharmaceutical research, benzothiophene derivatives have been explored for their potential therapeutic properties. The compound can serve as a precursor for the synthesis of molecules with anticancer, anti-inflammatory, and antimicrobial activities . Its role in the development of new medications is crucial, especially in the search for compounds with fewer side effects and targeted therapy potentials.

Organic Semiconductor Development: Thiophene derivatives are pivotal in the advancement of organic semiconductors. 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid can be used to develop organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of electronic devices .

Corrosion Inhibitors: In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. The subject compound can be incorporated into materials to prevent corrosion, thereby extending the life of metal structures and components .

Dental Anesthetics: Thiophene derivatives like articaine, which contain a thiophene ring, are used as dental anesthetics in Europe. The compound being analyzed could potentially be modified to create new anesthetic agents with improved efficacy and safety profiles .

Voltage-Gated Sodium Channel Blockers: The compound has potential applications in the development of voltage-gated sodium channel blockers. These are important in the treatment of conditions like epilepsy and chronic pain, and the compound could lead to the creation of new, more effective treatments .

Antihypertensive Agents: Benzothiophene derivatives have been studied for their antihypertensive properties. As such, 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid could be used in the synthesis of new antihypertensive drugs, offering alternative treatments for high blood pressure .

Anti-Atherosclerotic Agents: Finally, the compound may find application in the synthesis of anti-atherosclerotic agents. These compounds can help in the prevention and treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Mechanism of Action

Target of Action

It is known that benzofuran compounds, which are structurally similar, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is suggested that the biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Biochemical Pathways

Benzofuran derivatives, which are structurally similar, have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Future Directions

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

3-amino-7-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJLJHSHHKPYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)